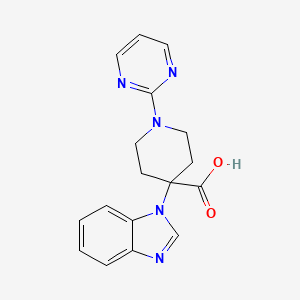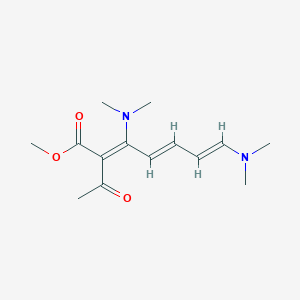![molecular formula C16H19N3O4S B5403838 N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, commonly known as Fasudil, is a potent inhibitor of Rho-kinase (ROCK) and has been extensively studied for its therapeutic potential in various diseases. Fasudil was first approved in Japan in 1995 for the treatment of cerebral vasospasm after subarachnoid hemorrhage. Since then, it has been investigated for its potential in the treatment of several other diseases, including pulmonary hypertension, stroke, and Alzheimer's disease.
作用機序
Fasudil is a potent inhibitor of Rho-kinase (N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide), which is an enzyme involved in several cellular processes, including smooth muscle contraction, cell migration, and gene expression. By inhibiting N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, Fasudil reduces smooth muscle contraction, which leads to vasodilation and increased blood flow. Fasudil also has anti-inflammatory and anti-apoptotic effects, which contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
Fasudil has been shown to have several biochemical and physiological effects. In addition to its vasodilatory effect, it has been shown to reduce inflammation, inhibit apoptosis, and improve endothelial function. Fasudil has also been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
Fasudil has several advantages for use in lab experiments. It is a potent and specific inhibitor of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, which makes it a useful tool for studying the role of N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide in various cellular processes. Fasudil is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments.
One limitation of Fasudil is that it has relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Fasudil also has a relatively short half-life in vivo, which can limit its effectiveness in long-term studies.
将来の方向性
There are several potential future directions for research on Fasudil. One area of interest is its potential in the treatment of pulmonary hypertension. Fasudil has been shown to improve pulmonary vascular function and reduce pulmonary artery pressure in animal models of pulmonary hypertension, and clinical trials are currently underway to investigate its potential in humans.
Another potential area of interest is its potential in the treatment of Alzheimer's disease. Fasudil has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease, and clinical trials are currently underway to investigate its potential in humans.
Overall, Fasudil is a promising therapeutic agent with potential applications in several diseases. Further research is needed to fully understand its mechanisms of action and to explore its potential in various therapeutic contexts.
合成法
Fasudil is synthesized by reacting 4-(2-furylmethylamino)sulfonylphenylacetyl chloride with 1-pyrrolidinecarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure Fasudil.
科学的研究の応用
Fasudil has been extensively studied for its therapeutic potential in various diseases. In addition to its approved use in Japan for cerebral vasospasm after subarachnoid hemorrhage, it has been investigated for its potential in the treatment of several other diseases.
特性
IUPAC Name |
N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-16(19-9-1-2-10-19)18-13-5-7-15(8-6-13)24(21,22)17-12-14-4-3-11-23-14/h3-8,11,17H,1-2,9-10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVODGRBVBPXPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)
![diethyl 3-methyl-5-[(4-morpholinylacetyl)amino]-2,4-thiophenedicarboxylate oxalate](/img/structure/B5403764.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5403784.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-isopropoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5403791.png)
![9-{2-[(3-methoxyphenyl)amino]butanoyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5403794.png)

![1-(butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5403799.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5403807.png)
![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5403813.png)

![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5403836.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5403846.png)
